molecular formula C20H20N4O2S2 B2844355 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392295-62-4

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2844355
M. Wt: 412.53
InChI Key: HDDQCMWAYNHJEW-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a thiadiazole ring and a thioether linkage. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Mechanism of Formation of Thiadiazoles : The formation of 1,2,4-thiadiazoles through condensation reactions involving aromatic thioamides and N-substituted thioureas has been explored. This process, which could be related to the synthesis of the compound , involves complex reactions that yield thiadiazole derivatives, providing insights into the synthetic routes for similar compounds (Forlani et al., 2000).

  • Reactions with Thiosemicarbazide : The reactivity of N-substituted carboxamides with thiosemicarbazides, leading to the formation of 5-amino-2-hydrazino-1,3-thiazole derivatives, indicates a pathway for generating structurally complex thiadiazoles and related compounds. This method could potentially be adapted for synthesizing compounds with similar backbones (Balya et al., 2008).

Potential Applications

  • Photodynamic Therapy for Cancer Treatment : A study on new zinc phthalocyanine derivatives substituted with thiadiazole-based groups highlights the potential of such compounds in photodynamic therapy, a treatment method for cancer. These derivatives exhibit significant photophysical and photochemical properties, indicating the role of thiadiazole derivatives in developing effective photosensitizers for cancer therapy (Pişkin et al., 2020).

  • Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and demonstrated to possess antimicrobial properties. This suggests that structurally related compounds, including N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide, could potentially be explored for their antimicrobial efficacy, offering a route for the development of new antimicrobial agents (Desai et al., 2013).

  • Material Science Applications : The synthesis and characterization of novel polyimides incorporating aromatic diamines, including those related to thiadiazole structures, have been investigated for their solubility, thermal stability, and other material properties. This research indicates the utility of such compounds in developing advanced materials with potential applications in electronics, aerospace, and other high-performance material sectors (Butt et al., 2005).

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-9-16(14(3)10-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQCMWAYNHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

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